molecular formula C9H6FN3O2 B15058071 2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B15058071
M. Wt: 207.16 g/mol
InChI Key: WCQRJXCGHZZCJE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS: 1351382-30-3) is a fluorinated benzoic acid derivative featuring a 1,2,4-triazole ring at the para position of the aromatic ring and a fluorine atom at the ortho position. The compound’s structure combines the electron-withdrawing effects of fluorine with the nitrogen-rich triazole moiety, making it relevant in coordination chemistry, metal-organic frameworks (MOFs), and pharmaceutical research. Its benzoic acid group enables coordination with metal ions, while the triazole provides hydrogen-bonding and π-π stacking capabilities .

Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

2-fluoro-4-(1,2,4-triazol-4-yl)benzoic acid

InChI

InChI=1S/C9H6FN3O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,(H,14,15)

InChI Key

WCQRJXCGHZZCJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the introduction of a triazole ring onto a fluorinated benzoic acid derivative. One common method includes the reaction of 2-fluorobenzoic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Coupling: Formation of amides or esters.

Scientific Research Applications

Scientific Research Applications

2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid has the following applications:

  • Building Block for Synthesis: It can be used as a building block in the synthesis of various organic compounds . The compound can be used to introduce specific properties, such as fluorine's influence on electronic and metabolic stability, or the triazole's ability to participate in hydrogen bonding and metal coordination .
  • Drug Discovery: Due to its unique structure, this compound may be useful in drug discovery research . The combination of a fluorinated aromatic ring and a triazole moiety can lead to novel interactions with biological targets, potentially resulting in new therapeutic agents.
  • Liquid Crystals: Fluorinated benzoic acids are used as intermediates in the synthesis of liquid crystals . The presence of the fluorine atom can influence the mesomorphic properties of the resulting liquid crystal material, such as its phase behavior and stability.

Synthesis of 2-Fluoro-4-hydroxybenzoic acid

2-Fluoro-4-hydroxybenzoic acid, a related compound, is synthesized using a ring-opening polymerization of hexachlorocyclotriphosphazene, followed by a nucleophilic substitution of the deprotonated phenoxide from 2-fluoro-4-hydroxybenzoic acid .

Several compounds share structural similarities with this compound :

  • 3-(4H-1,2,4-Triazol-4-yl)benzoic acid
  • 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
  • 2-(4H-1,2,4-Triazol-4-yl)benzoic acid
  • 3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is largely dependent on its interaction with specific molecular targets. The triazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability by forming strong interactions with target molecules. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Molecular Weight Key Differences vs. Target Compound
3-(4H-1,2,4-Triazol-4-yl)benzoic acid 335255-80-6 Triazole at 3-position (meta) 189.17 Positional isomer; altered coordination modes
2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid 915920-19-3 Amino group at 2-position 204.19 Amino enhances H-bonding; increased basicity
2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid N/A Pyrazole ring replaces triazole 219.16 Pyrazole’s adjacent N atoms alter electronic properties
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid N/A Oxadiazole ring; CF₃ substituent 258.17 Oxadiazole’s O/N ratio and CF₃ increase lipophilicity
3,5-Di(4H-1,2,4-triazol-4-yl)benzoic acid (HDTBA) N/A Two triazole groups at 3,5-positions 272.23 Enhanced coordination capacity for MOFs
CP 45 (Mercapto-trifluoromethyl-triazole derivative) N/A Mercapto and CF₃ groups on triazole 315.30 Thiol reactivity; higher metabolic stability

Functional and Electronic Properties

  • Fluorine vs. Amino Groups: The fluorine atom in the target compound withdraws electron density, increasing the benzoic acid’s acidity (pKa ~2-3) compared to the amino-substituted analogue (pKa ~4-5) .
  • Triazole vs. Pyrazole/Oxadiazole : The triazole’s three nitrogen atoms enable diverse coordination modes (e.g., bridging or chelating metal ions), while pyrazole’s two adjacent nitrogens favor different binding geometries. Oxadiazole’s oxygen atom reduces basicity but enhances stability in biological environments .
  • Mercapto and CF₃ Groups : CP 45’s thiol group () allows disulfide bond formation, while the trifluoromethyl group increases lipophilicity (logP ~2.5 vs. target compound’s ~1.8) .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing 2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid?

  • Methodological Answer :

  • Spectroscopy : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to confirm the presence of functional groups (e.g., triazole ring, carboxylic acid, fluorine). For IR, expect peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-F stretch) .
  • Crystallography : Employ single-crystal X-ray diffraction (SCXRD) for structural elucidation. Refinement via SHELXL (part of the SHELX suite) is standard for small molecules, leveraging iterative least-squares algorithms for accuracy . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .

Q. How can purity and stability of this compound be validated under laboratory conditions?

  • Methodological Answer :

  • Purity : Perform HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Use reverse-phase C18 columns with acetonitrile/water mobile phases.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS. Fluorinated compounds like this may exhibit enhanced stability due to reduced electron density at the aromatic ring .

Advanced Research Questions

Q. How do fluorination and triazole substitution influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Ligand Design : The triazole group acts as a bidentate ligand, coordinating with metals (e.g., Ag+^+, Zn2+^{2+}) via N-atoms. Fluorine at the 2-position enhances electron-withdrawing effects, stabilizing metal-ligand bonds and influencing MOF porosity .
  • Synthesis : Use solvothermal methods (e.g., DMF/ethanol at 80°C) with metal salts (e.g., Zn(NO3_3)2_2) and secondary ligands (e.g., 1,4-benzenedicarboxylic acid) to construct 3D frameworks. Characterize porosity via BET surface area analysis .

Q. What strategies resolve discrepancies in crystallographic refinement for triazole-containing compounds?

  • Methodological Answer :

  • Data Validation : Cross-check SHELXL refinement with independent software (e.g., OLEX2) to identify outliers in thermal parameters or bond lengths. For disordered triazole rings, apply restraints (e.g., SIMU/DELU in SHELXL) to model plausible conformations .
  • Twinned Data : Use the TwinRotMat tool in SHELX to handle twinning, common in low-symmetry crystals. Compare RintR_{\text{int}} values pre- and post-detwinning .

Q. How does fluorination impact the compound’s pharmacological activity compared to non-fluorinated analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Fluorine increases lipophilicity (logP), enhancing membrane permeability. Compare in vitro antimicrobial assays (e.g., MIC against S. aureus) with non-fluorinated analogs (e.g., 4-(4H-triazol-4-yl)benzoic acid). Fluorine may also reduce metabolic degradation via steric shielding .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., CYP450). Fluorine’s electronegativity may alter hydrogen-bonding interactions at active sites .

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